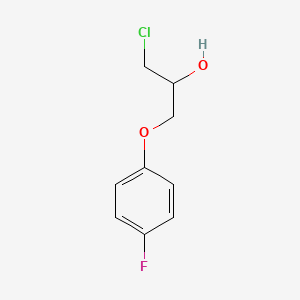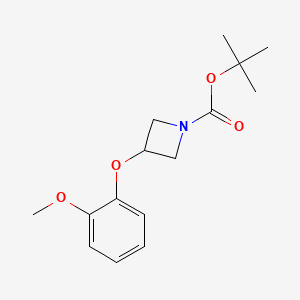
5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with benzylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
5-acetyl-2-thiophenecarboxamide: Lacks the phenylmethyl group, which may affect its biological activity and chemical reactivity.
N-(phenylmethyl)-2-thiophenecarboxamide: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
2-thiophenecarboxamide: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
5-acetyl-N-(phenylmethyl)-2-thiophenecarboxamide is unique due to the presence of both the acetyl and phenylmethyl groups. These functional groups can significantly influence the compound’s chemical properties, biological activity, and potential applications. The combination of these groups in a thiophene scaffold makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C14H13NO2S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
5-acetyl-N-benzylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)12-7-8-13(18-12)14(17)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,17) |
InChIキー |
DHIQRPFNUPHHKX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)

![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)







